1-Benzhydrylazetidin-3-ol

説明

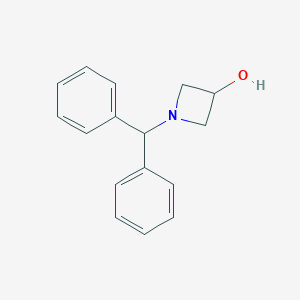

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-benzhydrylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAJXKGUZYDTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940050 | |

| Record name | 1-(Diphenylmethyl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18621-17-5 | |

| Record name | 1-Benzhydrylazetidin-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18621-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18621-17-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Diphenylmethyl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzhydrylazetidin 3 Ol and Its Derivatives

Established Synthetic Routes to 1-Benzhydrylazetidin-3-ol

The preparation of this compound has been approached through several synthetic strategies, with the reaction between benzhydrylamine and epichlorohydrin (B41342) being a foundational method.

A well-documented method for synthesizing this compound involves the reaction of benzhydrylamine with epichlorohydrin. smolecule.comgoogle.com This reaction is typically carried out in a solvent such as methanol. google.com The process involves the initial nucleophilic attack of the amine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the azetidine (B1206935) ring.

One described procedure involves reacting benzhydrylamine with epichlorohydrin in methanol, initially at room temperature for three days, followed by three days at reflux to yield an intermediate which is then converted to this compound. acs.org Another variation involves heating benzhydrylamine hydrochloride and epichlorohydrin in ethanol (B145695) with sodium bicarbonate. uno.edu

Key to these improvements is the careful management of reaction conditions to minimize the formation of impurities. acs.orgfigshare.com The development of a specific HPLC method allows for the monitoring of starting materials and intermediates, ensuring the reaction goes to completion and the desired product quality is achieved, with a purity of not less than 99.0% and any single maximum impurity not exceeding 0.5%. acs.org

A specific example of a large-scale, one-pot procedure involves charging a 200-L reactor with isopropanol (B130326) and benzhydrylamine, followed by the controlled addition of epichlorohydrin. acs.org This method has been successfully demonstrated to produce multikilogram quantities of this compound with high yield and purity. acs.orgfigshare.comacs.org

A critical aspect of developing a robust synthesis is the identification and control of process-related impurities and intermediates. acs.orgfigshare.com In the synthesis of this compound from benzhydrylamine and epichlorohydrin, key intermediates include 3-chloro-1-(diphenylmethylamino)-2-hydroxypropane and N-((oxiran-2-yl)methyl)diphenylmethanamine. acs.org

The formation of byproducts, such as a bis-impurity, has also been identified. acs.org By developing a comprehensive understanding of the reaction pathway and potential side reactions, it has been possible to optimize the process to minimize the levels of these impurities, leading to a final product of high purity. acs.orgfigshare.com

One-Pot and Multikilogram Scale Preparations

Synthesis of 1-Benzhydrylazetidin-3-one (B119530) from this compound

The oxidation of this compound to 1-benzhydrylazetidin-3-one is a key transformation for the synthesis of various derivatives.

Several oxidation methods are available for the conversion of primary and secondary alcohols to aldehydes and ketones. The Parikh-Doering and Swern oxidations are two such methods that are particularly useful for this transformation due to their mild reaction conditions. wikipedia.orgwikipedia.org

The Parikh-Doering oxidation utilizes a complex of sulfur trioxide and pyridine (B92270) in dimethyl sulfoxide (B87167) (DMSO), with a tertiary amine base like triethylamine (B128534). wikipedia.orgnrochemistry.com This method can be performed at non-cryogenic temperatures, often between 0°C and room temperature. wikipedia.org A procedure for the Parikh-Doering oxidation of this compound involves adding a solution of the alcohol in dry DMSO to a mixture of triethylamine and the pyridine sulfur trioxide complex in DMSO at room temperature. uno.edu

The Swern oxidation employs oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO, followed by the addition of the alcohol and a hindered base such as triethylamine. wikipedia.org This reaction is typically carried out at low temperatures, such as -78°C. youtube.com A modified Swern oxidation can also be employed for the synthesis of 1-benzhydrylazetidin-3-one. google.com Both methods are known for their tolerance of a wide range of functional groups. wikipedia.org

Below is a table summarizing the key reagents for these oxidation methods.

| Oxidation Method | Oxidizing Agent/Activating Agent | Solvent | Base | Typical Temperature |

| Parikh-Doering Oxidation | Sulfur trioxide pyridine complex | Dimethyl sulfoxide (DMSO) | Triethylamine or Diisopropylethylamine | 0°C to Room Temperature |

| Swern Oxidation | Oxalyl chloride or Trifluoroacetic anhydride | Dimethyl sulfoxide (DMSO) | Triethylamine | -78°C |

Derivatization Strategies for this compound

The this compound scaffold is a versatile intermediate in organic synthesis, largely due to the reactivity of its hydroxyl group. chemimpex.com This functional group allows for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. Derivatization strategies typically focus on converting the hydroxyl group into a more reactive leaving group, which facilitates subsequent nucleophilic substitution reactions. This approach is fundamental to the construction of novel azetidine-based compounds for various applications, including pharmaceuticals and materials science. chemimpex.comchemrxiv.org

A primary and crucial derivatization of this compound is its conversion to 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627). This is achieved through a methanesulfonylation reaction, which transforms the poorly reactive hydroxyl group into a highly effective leaving group, the mesylate. chemrxiv.orggoogle.com The synthesis is typically performed by reacting this compound with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, such as triethylamine (TEA), to neutralize the hydrochloric acid byproduct. researchgate.net

The reaction is commonly carried out in an aprotic solvent like acetonitrile (B52724) or dichloromethane (B109758) at controlled temperatures, often starting at 0°C and gradually warming to room temperature. researchgate.net Upon completion, the mesylate intermediate can often be isolated by precipitation upon quenching the reaction with water, followed by filtration. researchgate.net This streamlined process yields the methanesulfonate derivative, which is a key electrophile for further functionalization. chemrxiv.org The resulting 1-benzhydrylazetidin-3-yl methanesulfonate is frequently used directly in subsequent reactions without extensive purification. researchgate.net

| Reagent/Condition | Purpose/Role | Typical Implementation | Source(s) |

| This compound | Starting Material | The core scaffold to be functionalized. | researchgate.net |

| Methanesulfonyl chloride (MsCl) | Mesylating Agent | Reacts with the hydroxyl group to form the mesylate ester. Typically 1.1–1.2 equivalents are used. | |

| Triethylamine (TEA) | Base | Scavenges the HCl generated during the reaction. Typically 1.2–1.5 equivalents are used. | researchgate.net |

| Acetonitrile (ACN) | Solvent | Provides a suitable medium for the reaction. | researchgate.net |

| 0–25°C | Temperature | Controlled temperature to manage reaction exothermicity and prevent side reactions. |

The synthesis of 1-benzhydrylazetidin-3-yl methanesulfonate opens a gateway for various coupling reactions, primarily through nucleophilic substitution. The mesylate group is readily displaced by a wide range of nucleophiles, enabling the direct attachment of new functional groups and the construction of more complex molecules. chemrxiv.org This strategy is particularly prominent in medicinal chemistry for the late-stage functionalization of drug-like scaffolds. chemrxiv.org

A common application is the direct displacement of the mesylate with primary or secondary amines to synthesize 3-aminoazetidine derivatives. chemrxiv.org This reaction is often performed by heating the mesylate with the desired amine, and it tolerates a variety of functional groups on the amine nucleophile, including ethers, halides, carbamates, and even unprotected hydroxyl groups. chemrxiv.org For example, reacting the mesylate with complex amines like 4-((4-chlorophenyl)(phenyl)methyl)piperazine at elevated temperatures (e.g., 80°C) leads to the formation of highly functionalized azetidine products. chemrxiv.org Beyond simple amination, this reactive intermediate can be coupled with other nucleophiles, such as in the condensation with sulfonamides, to form N-sulfonylated azetidine derivatives. google.com

| Amine Nucleophile | Resulting Product | Yield | Source(s) |

| 2-Aminoethanol | 2-((1-Benzhydrylazetidin-3-yl)amino)ethanol | 27% | chemrxiv.org |

| tert-Butyl piperazine-1-carboxylate | tert-Butyl 4-(1-benzhydrylazetidin-3-yl)piperazine-1-carboxylate | 78% | chemrxiv.org |

| 4-((4-Chlorophenyl)(phenyl)methyl)piperazine | 1-(1-Benzhydrylazetidin-3-yl)-4-((4-chlorophenyl)(phenyl)methyl)piperazine | 69% | chemrxiv.org |

| 1,2,3,4-Tetrahydroquinoline | 1-(1-Benzhydrylazetidin-3-yl)-1,2,3,4-tetrahydroquinoline | 70% | chemrxiv.org |

The rigid, four-membered ring of the azetidine core, combined with the stereocenter at the C3 position, makes this compound and its derivatives attractive scaffolds for the development of chiral ligands and auxiliaries in asymmetric synthesis. cymitquimica.comasianpubs.org The defined spatial arrangement of substituents on the azetidine ring can create a specific chiral environment, which is essential for inducing stereoselectivity in chemical reactions.

While this compound itself is not typically used directly as a catalyst, it serves as a valuable building block for more elaborate ligand structures. For instance, it has been incorporated into the synthesis of complex phosphine-containing molecules designed to act as ligands in metal-catalyzed reactions. mountainscholar.org The synthesis of such ligands often involves multi-step sequences where the azetidinol (B8437883) is first functionalized, for example, by converting the hydroxyl group to an amine, which can then be further elaborated. The benzhydryl group provides steric bulk, which can be an influential factor in the ligand's coordinating properties and its ability to control the stereochemical outcome of a catalyzed reaction.

A significant driver for the derivatization of this compound is the discovery of novel therapeutic agents. The azetidine ring is a desirable motif in medicinal chemistry, and modifications to the this compound core have led to compounds with activity at various pharmacological targets. mdpi.comresearchgate.net

For example, derivatives have been synthesized and evaluated for their potential as dopamine (B1211576) receptor antagonists. researchgate.net In one study, N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide, prepared from the corresponding 3-aminoazetidine precursor, was identified as a potent antagonist for the dopamine D4 receptor. researchgate.net Furthermore, the ketone analog, 1-benzhydrylazetidin-3-one (which can be synthesized by oxidation of this compound), is a key intermediate for producing novel inhibitors of γ-aminobutyric acid (GABA) uptake. chemicalbook.comuno.edu Additionally, more complex derivatives, such as N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide, have been investigated for the treatment of metabolic syndrome. google.com These examples highlight how the strategic derivatization of the this compound scaffold allows for the fine-tuning of molecular properties to achieve specific biological activities.

| Derivative Class/Structure | Pharmacological Target/Activity | Potential Therapeutic Area | Source(s) |

| N-(1-benzhydryl-azetidin-3-yl)-bromobenzamides | Dopamine D2/D4 receptor antagonist | Psychiatry (e.g., schizophrenia) | researchgate.net |

| Derivatives of 1-benzhydrylazetidin-3-one | GABA uptake inhibition | Neurology (e.g., epilepsy) | chemicalbook.com |

| N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide | Cannabinoid CB1 receptor antagonist | Metabolic syndrome, obesity | google.com |

| Analogs of 3-(Aminomethyl)-1-benzhydrylazetidin-3-ol | Dopamine (DAT) and Serotonin (B10506) (SERT) transporters | Mood disorders |

Preparation of Chiral Catalysts and Ligands Utilizing this compound

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to make chemical processes more environmentally benign and efficient, are increasingly being applied to the synthesis of important pharmaceutical intermediates like this compound. rasayanjournal.co.in Key goals include minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and simplifying reaction procedures. rasayanjournal.co.in

For the synthesis of this compound, significant progress has been made in developing more sustainable and scalable processes. An improved, one-pot synthesis has been developed that can be performed on a multi-kilogram scale. researchgate.net This process is notable for being high-yielding (approximately 80%) and eliminating the need for chromatographic purification, which significantly reduces solvent waste and energy consumption. researchgate.net Such chromatography-free methods align with green chemistry principles by increasing process efficiency and reducing the environmental footprint. researchgate.net

Broader innovations in the synthesis of the azetidine core also point toward greener methodologies. The use of continuous flow technology is a modern approach that offers enhanced safety, better temperature control, and easier scalability compared to traditional batch processing. acs.orguniba.it The application of flow chemistry, combined with the use of more environmentally friendly solvents like cyclopentyl methyl ether (CPME), represents a sustainable direction for the synthesis of azetidine compounds. uniba.it General strategies like photo-induced and copper-catalyzed reactions are also being explored to construct the azetidine ring under mild conditions from readily available precursors. researchgate.netnih.gov

Computational Chemistry and Spectroscopic Characterization of 1 Benzhydrylazetidin 3 Ol

Theoretical Analysis of Molecular Characteristics

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and reactivity of 1-Benzhydrylazetidin-3-ol.

Time-Dependent Density Functional Theory (TD-DFT) has been utilized to simulate the electronic transitions of this compound. researchgate.net This method allows for the calculation of absorption maxima (λmax) in different solvents, and the results have shown good agreement with experimental UV-Visible spectral data. researchgate.net Quantum chemical calculations are often performed at the DFT/B3LYP/6-311++G(d,p) level of theory to study the ground state geometry and other properties. researchgate.net The agreement between observed and calculated vibrational frequencies further validates the computational approach. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. For this compound, the energy gap between the HOMO and LUMO has been calculated to understand intramolecular charge transfer. researchgate.netirjweb.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. irjweb.com This analysis helps in evaluating global reactivity descriptors. researchgate.netresearchgate.net The distribution of these frontier orbitals provides insight into the electron-donating and electron-accepting regions of the molecule.

| Parameter | Significance |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Indicates the region of the molecule most likely to donate electrons in a chemical reaction. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Indicates the region of the molecule most likely to accept electrons in a chemical reaction. |

| HOMO-LUMO Energy Gap (ΔE) | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. irjweb.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map uses a color-coded scheme to represent different potential values on the molecular surface. uni-muenchen.de

Red regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue regions: Indicate positive electrostatic potential, corresponding to electron-poor areas that are prone to nucleophilic attack. researchgate.net

Green regions: Represent areas of neutral potential.

For molecules with features like this compound, the MEP map can reveal the electrostatic character of the π-regions of the aromatic rings and the electronegative oxygen and nitrogen atoms. acs.orgacs.org This analysis provides a powerful interpretation of chemical reactivity. acs.orgacs.org

The four-membered azetidine (B1206935) ring in this compound is subject to significant ring strain, which influences its conformation. Unlike planar systems, the azetidine ring is typically puckered. The conformation of the ring and the orientation of its substituents are crucial for its chemical behavior and biological interactions. Studies on related azetidin-3-ol (B1332694) derivatives suggest that the ring exists in a conformationally mobile, non-planar state. researchgate.net The substituents on the nitrogen and at the 3-position can adopt pseudo-equatorial or pseudo-axial orientations. The presence of the bulky benzhydryl group significantly impacts the conformational preferences of the azetidine ring.

Molecular Electrostatic Potential (MEP) Mapping

Structural Elucidation through Spectroscopic Methods

Spectroscopic techniques are essential for confirming the structure of this compound as determined by computational methods.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum gives information on the different types of hydrogen atoms in the molecule. The signals corresponding to the aromatic protons of the benzhydryl group, the methine proton (CH attached to the two phenyl rings), and the protons on the azetidine ring can be distinguished.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The number of distinct signals indicates the number of non-equivalent carbon atoms. Theoretical calculations of chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, show good agreement with experimental data, aiding in the precise assignment of each carbon signal. researchgate.net

Below is a table summarizing typical, though not specific to this exact molecule, NMR data expectations for the core structure.

| Nucleus | Expected Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| ¹H | ~7.2-7.5 | Aromatic protons (phenyl rings) |

| ¹H | ~4.5-5.0 | Methine proton (CH-Ph₂) |

| ¹H | ~3.0-4.0 | Azetidine ring protons |

| ¹³C | ~125-145 | Aromatic carbons |

| ¹³C | ~70-80 | Methine carbon (C-Ph₂) |

| ¹³C | ~50-65 | Azetidine ring carbons |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key technique for identifying the functional groups present in a molecule. Experimental FT-IR spectra for this compound have been recorded, typically using a KBr pellet. asianpubs.org The vapor phase IR spectrum is also available for reference. nih.gov The characteristic absorption bands provide evidence for the compound's key structural features. asianpubs.org

A study reported the following significant peaks in the FT-IR spectrum: asianpubs.org

3285 cm⁻¹: This band is characteristic of the O-H stretching vibration, confirming the presence of the hydroxyl group.

2926 cm⁻¹: This peak corresponds to C-H stretching vibrations of the alkyl and benzhydryl groups.

1596 cm⁻¹ and 1500 cm⁻¹: These absorptions are attributed to the C=C stretching vibrations within the aromatic phenyl rings.

Theoretical quantum chemical calculations, often employing Density Functional Theory (DFT), are used to simulate the vibrational frequencies. researchgate.net These calculated spectra are then compared with experimental FT-IR data for validation. researchgate.net Potential Energy Distribution (PED) analysis can be used to provide a complete and unambiguous assignment of the observed vibrational modes. researchgate.net

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3285 | O-H stretch |

| 2926 | C-H stretch |

| 1596 | Aromatic C=C stretch |

| 1500 | Aromatic C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural elucidation. The compound has a molecular weight of 239.31 g/mol and a computed exact mass of 239.131014166 Da. nih.gov

Analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the identity and purity of the compound. nih.govbldpharm.com For instance, GC-MS data for this compound is cataloged in the NIST database under library number 192151. nih.gov High-purity samples, reported to be 99.3% pure by area, have been characterized, indicating the utility of chromatographic methods coupled with mass spectrometry for quality control. acs.org

| Property | Value |

|---|---|

| Molecular Weight | 239.31 g/mol |

| Exact Mass | 239.131014166 Da |

| NIST GC-MS Library No. | 192151 |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The electronic properties and absorption spectra of this compound have been studied using theoretical methods, specifically Time-Dependent Density Functional Theory (TD-DFT). researchgate.net

These computational analyses indicate that the UV-Vis absorption bands of the compound primarily arise from π → π* electronic transitions. researchgate.net These transitions involve the transfer of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), as well as to higher energy unoccupied orbitals (LUMO+1, LUMO+2). researchgate.net The theoretical spectra are typically compared against experimental data recorded in a solvent such as CDCl₃. researchgate.net Furthermore, these computational studies have been used to calculate related molecular properties. researchgate.net

| Property | Calculated Value |

|---|---|

| Total Molecular Dipole Moment | 3.4724 Debye |

| Mean Linear Polarizability | 40.154 ų |

| Mean First Hyperpolarizability | 4.5424 × 10⁻³⁰ cm⁵/esu |

X-Ray Crystallography and Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound is not detailed in the available literature, its solid-state structure can be inferred from analyses of closely related azetidine derivatives. vulcanchem.com X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid and confirming stereochemistry.

Studies on analogous compounds suggest that the four-membered azetidine ring in this compound is not planar but adopts a puckered conformation. researchgate.net This non-planarity is a result of inherent ring strain. In similar structures, the dihedral angles of the azetidine ring are found to be approximately 153–156°. For related azetidine hydrochlorides, a chair-like conformation is observed where bulky substituents, like the hydroxyl group, tend to occupy an equatorial position to minimize steric hindrance. vulcanchem.com

Computational techniques such as Hirshfeld surface analysis, which utilizes the crystal information file (CIF) generated from X-ray diffraction data, can be performed to further analyze intermolecular interactions within the crystal lattice. researchgate.net

| Structural Feature | Description/Value | Reference |

|---|---|---|

| Azetidine Ring Conformation | Puckered, non-planar | |

| Azetidine Ring Dihedral Angles | ~153–156° | |

| Hydroxyl Group Position | Likely equatorial in a chair-like conformation | vulcanchem.com |

Advanced Applications in Medicinal Chemistry and Drug Discovery

1-Benzhydrylazetidin-3-ol as a Building Block for Therapeutic Agents

This compound serves as a pivotal intermediate in the creation of a wide array of therapeutic agents targeting various diseases. researchgate.net The azetidine (B1206935) scaffold is a component of numerous drugs, and this compound provides a reliable route for its incorporation. researchgate.net Its utility spans from being a precursor to core structures in drugs for neurological conditions to its role in the synthesis of antihypertensives and potentially in the development of novel cancer therapies and antimicrobial agents. researchgate.netdokumen.pub

The compound this compound and its hydrochloride salt are key intermediates in the synthesis of pharmaceuticals aimed at treating neurological disorders. researchgate.net The structural features of the molecule are suitable for developing drugs that modulate central nervous system pathways. researchgate.net For instance, derivatives of this compound have been investigated for their potential to treat conditions such as psychoses, anxiety disorders, depression, epilepsy, Parkinson's disease, and Alzheimer's disease. google.com Research into azetidine derivatives synthesized from 1-benzhydrylazetidin-3-one (B119530), which is derived from this compound, has led to the discovery of novel γ-aminobutyric acid (GABA) uptake inhibitors. chemicalbook.com Furthermore, analogues have been explored as dopamine (B1211576) antagonists, with specific derivatives showing high affinity for D2 and D4 receptors, which are significant in the treatment of schizophrenia and other psychiatric conditions. researchgate.netgoogle.com

This compound is a precursor in the synthesis of the anticonvulsant drug Dezinamide. The synthesis of Dezinamide involves the use of 1-(diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine, which is prepared from this compound. researchgate.net A described synthetic route involves reacting 1-(diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine with phosgene (B1210022) to form an azetidinecarbonyl chloride intermediate. This intermediate is then reacted with ammonia (B1221849) to yield 3-[3-(Trifluoromethyl)phenoxy]-1-azetidinecarboxamide, the chemical name for Dezinamide. researchgate.net The benzhydryl group serves as a protecting group on the azetidine nitrogen throughout this process.

Table 1: Key Synthetic Step for Dezinamide

| Precursor | Reagents | Product | Reference |

| 1-(diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine | 1. Phosgene, Potassium Carbonate2. Ammonia | Dezinamide | researchgate.net |

This compound is a crucial building block in the synthesis of Azelnidipine, a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension. dokumen.pubchemicalbook.com The synthesis of Azelnidipine involves the coupling of an azetidine-derived component with another key intermediate. dokumen.pub

A common synthetic pathway starts with this compound, which is reacted with cyanoacetic acid to form 1-benzhydrylazetidin-3-yl-2-cyanoacetate. newdrugapprovals.orgacs.org This intermediate is then converted to 1-benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate acetate. google.comchemicalbook.com This azetidine-containing fragment is subsequently condensed with (Z)-isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate in a Hantzsch-type condensation reaction to yield Azelnidipine. chemicalbook.com The benzhydryl group protects the nitrogen atom of the azetidine ring during these transformations. google.com

Table 2: Azelnidipine Synthesis Overview

| Intermediate from this compound | Coupling Partner | Product | Reference |

| 1-benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate acetate | (Z)-isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate | Azelnidipine | chemicalbook.com |

The azetidine scaffold, often derived from precursors like this compound, is of growing interest in the development of anticancer agents. researchgate.net Derivatives of azetidine have demonstrated a range of activities, including anticancer properties. researchgate.netdokumen.pub For example, a related compound, 1-(4-aminophenyl)azetidin-3-ol, has been shown to inhibit kinases involved in tumor growth and to induce apoptosis in cancer cell lines. google.com

More directly, this compound has been cited as a key reactant in patents for novel cancer therapies. It is used in the synthesis of bifunctional compounds designed to degrade Cyclin-dependent kinase 2 (CDK2), a target in cancer treatment. medcraveonline.com It is also a listed reactant in the synthesis of certain pyrimidine (B1678525) derivatives that act as EGFR modulators for treating cancer. google.com Furthermore, the deprotected core, 3-hydroxyazetidine, is a known intermediate for the anti-tumor medicine Cobimetinib, highlighting the importance of this structural class in oncology. google.com

Azetidine derivatives have shown a wide spectrum of pharmacological activities, including notable antimicrobial and antibacterial effects. researchgate.net Research has demonstrated that various substituted azetidine derivatives possess activity against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. portico.org

While the specific term "azetidinyloxy analogues" is broad, the underlying principle involves incorporating the azetidine ring, often via its hydroxyl group, into larger molecules to impart antimicrobial properties. For instance, oxazolidinone antibacterial agents have been modified by replacing certain groups with N-substituted piperidinyloxy moieties, demonstrating the exploration of such linkages. researchgate.net The evaluation of various azetidinyl derivatives for in vitro activity against a variety of bacteria has been a subject of study, underscoring the potential of this class of compounds, derivable from this compound, in the search for new antimicrobial drugs. researchgate.net

The core structure of this compound is fundamental to the synthesis of certain advanced antibiotics. The deprotected form, 3-hydroxyazetidine, is a crucial intermediate for the oral carbapenem (B1253116) antibiotic Tebipenem Pivoxil. google.com The benzhydryl group on the nitrogen of this compound acts as a protecting group that is removed to yield 3-hydroxyazetidine. google.com

In the synthesis of Tebipenem, the 3-hydroxyazetidine intermediate is converted in several steps to a key side chain, 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine. newdrugapprovals.org This thiol side chain is then coupled to the carbapenem core to produce the final antibiotic. While some syntheses may use an N-benzyl protecting group instead of N-benzhydryl, the strategy of protecting the azetidine nitrogen and later deprotecting it is a common feature, establishing the indirect but vital role of compounds like this compound in the production of Tebipenem. newdrugapprovals.org

Applications in Antimicrobial Agents (Azetidinyloxy Analogues)

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, these studies have been crucial in identifying key structural features that govern their potency and selectivity for specific molecular targets, such as dopamine receptors and fatty acid amide hydrolase (FAAH).

Research into this compound derivatives has demonstrated that modifications, particularly at the 3-position of the azetidine ring, significantly influence their biological activity. Studies focusing on derivatives with an amide moiety at this position have shown that substitutions on the amide's phenyl ring can tune the potency and selectivity for dopamine D2 and D4 receptors. researchgate.netresearchgate.net

For instance, a study evaluating a series of N-(1-benzhydrylazetidin-3-yl)-benzamide derivatives revealed that the position of a bromo-substituent on the phenyl ring was a critical determinant of receptor affinity. researchgate.netresearchgate.net The introduction of a bromine atom at the 2-position of the phenyl ring resulted in the most potent D2 antagonist in the series, while a bromine atom at the 4-position yielded the highest potency for the D4 receptor. researchgate.netresearchgate.net This highlights how subtle positional changes of a substituent can dramatically alter the interaction with the receptor binding pocket, thereby modulating selectivity.

Table 1: SAR of N-(1-benzhydrylazetidin-3-yl)-benzamide Derivatives as Dopamine Antagonists This table is generated based on findings reported in the literature. researchgate.netresearchgate.net

| Compound | Phenyl Ring Substitution | Target Receptor | Potency Highlight |

|---|---|---|---|

| N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide | 2-Bromo | D2 | Most potent D2 antagonist in the series |

The essential pharmacophoric features of this compound derivatives have been explored to understand the requirements for biological activity. The core structure presents several key features:

The Benzhydryl Group: This large, lipophilic group plays a significant role in receptor binding, likely through hydrophobic interactions within the binding pocket. It significantly increases the molecule's lipophilicity, which can enhance membrane permeability.

The Azetidine Ring: This strained four-membered ring provides a rigid scaffold, which helps to orient the substituents in a conformationally restricted manner for optimal interaction with the target protein. The ring's strain may also influence reactivity and conformational stability during drug-target interactions.

The 3-Position Substituent: The functional group at the 3-position is a key point for modification and interaction. For FAAH inhibitors based on related scaffolds, 3D-QSAR studies have indicated that electrostatic and hydrogen-bond acceptor properties are critical for activity. mdpi.com This suggests that for this compound derivatives, the ability of the 3-position substituent to form hydrogen bonds is a crucial pharmacophoric element.

Optimizing the interaction between a ligand and its target protein is a central goal of drug discovery. For this compound derivatives, computational methods such as molecular docking are employed to visualize and refine these interactions. researchgate.net Molecular docking analyses can help predict how a derivative fits into the binding site of a target protein, such as a dopamine receptor or FAAH. researchgate.netresearchgate.net

This computational approach allows researchers to:

Identify key amino acid residues in the protein's binding site that interact with the ligand.

Understand how different functional groups on the ligand contribute to binding affinity through forces like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com

Rationally design new derivatives with modified structures predicted to have enhanced binding affinity and selectivity. mdpi.comfrontiersin.org

By iteratively using synthesis, biological testing, and computational modeling, the ligand-protein interactions can be fine-tuned to maximize the desired therapeutic effect. ias.ac.innih.gov

Exploration of Pharmacophoric Features

Mechanism of Action Studies for this compound Derivatives

Understanding the mechanism of action involves identifying the specific molecular targets with which these compounds interact and characterizing the nature of that interaction.

Derivatives of this compound have been investigated for their ability to modulate the activity of several important molecular targets in the central nervous system. The primary targets identified in various studies include:

Dopamine Receptors (D2 and D4): Certain amide derivatives have been specifically designed and evaluated as antagonists for D2 and D4 dopamine receptors. researchgate.netresearchgate.net Antagonism of these receptors is a key mechanism for antipsychotic medications.

Fatty Acid Amide Hydrolase (FAAH): The azetidine scaffold is present in compounds designed as inhibitors of FAAH. google.com FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). mdpi.comgoogle.com Inhibiting FAAH increases anandamide levels, which is a therapeutic strategy for pain, anxiety, and inflammation. mdpi.comgoogle.com

Monoamine Transporters: Analogs containing the azetidine ring have also shown significant binding affinities for the dopamine transporter (DAT) and the serotonin (B10506) transporter (SERT). uno.edu These transporters are critical targets for antidepressants and stimulants.

The binding profiles of this compound derivatives confirm their interaction with specific receptors and enzymes.

Dopaminergic Antagonists: Studies have confirmed that N-substituted benzamide (B126) derivatives of 1-benzhydrylazetidine (B26936) have a strong affinity for D2 and D4 receptors. As previously noted, substitutions on the phenyl ring allow for the tuning of selectivity between these two receptor subtypes. researchgate.netresearchgate.net The compound N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide, for example, showed a good correlation between its observed biological activity and its docking interactions with the D4 receptor. researchgate.net

FAAH Inhibitors: Azetidine derivatives have been identified as inhibitors of FAAH. google.com The mechanism for many FAAH inhibitors involves the reaction of an electrophilic group on the inhibitor with a catalytic serine residue in the enzyme's active site. mdpi.com While specific data for this compound itself as an FAAH inhibitor is not detailed, related azetidine structures are known to serve this function, suggesting a promising avenue for derivatives of this compound. google.com

Enzyme Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of several key enzymes, demonstrating the versatility of this chemical scaffold in designing targeted therapies.

ABHD6 Inhibitors:

The α/β-hydrolase domain containing 6 (ABHD6) enzyme is a significant regulator of the endocannabinoid system and has been implicated in conditions like epilepsy, neuropathic pain, inflammation, type-2 diabetes, and metabolic syndrome. nih.gov Carbamate (B1207046) derivatives synthesized from this compound have been identified as potent and highly specific inhibitors of ABHD6. nih.govresearchgate.net These inhibitors, with potencies in the single-digit nanomolar range and over 1000-fold selectivity against other serine hydrolases like MGL and FAAH, represent promising leads for the development of treatments for neuroprotection, inflammation, and diabetes. nih.gov The design of these inhibitors often involves modifying the carbamate group, the cycloamine-linker, and the distal aromatic region to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

CYP3A4 Inhibitors:

Cytochrome P450 3A4 (CYP3A4) is a crucial enzyme involved in the metabolism of a large percentage of clinically used drugs. mdpi.com Inhibition of CYP3A4 can lead to significant drug-drug interactions. mdpi.com While direct and extensive studies on this compound as a CYP3A4 inhibitor are not widely documented, computational models predict that it may act as a CYP3A4 inhibitor. ambeed.comambeed.com Further experimental validation is necessary to confirm the extent and mechanism of this potential inhibition. The study of pyrazolo[3,4-d]pyrimidine compounds, for which this compound could be a potential synthetic precursor, has also included investigations into their use as CYP3A4 inhibitors. google.com

Interactive Data Table: Enzyme Inhibition by this compound Derivatives

| Target Enzyme | Derivative Type | Key Findings | Potential Therapeutic Areas |

| ABHD6 | Carbamates | Single-digit nanomolar potency, >1000-fold selectivity. nih.gov | Neuroprotection, inflammation, diabetes. nih.gov |

| CYP3A4 | - | Predicted to be an inhibitor by computational models. ambeed.comambeed.com | Modulation of drug metabolism. |

Preclinical Investigations and Therapeutic Potential

The therapeutic potential of compounds derived from this compound has been explored in various preclinical models, showing promise in a range of disease areas.

Derivatives of this compound have been evaluated in preclinical models for inflammatory disorders and autoimmune diseases. googleapis.comgoogle.com For instance, it is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, which have shown efficacy in preclinical models of uveitis, such as experimental autoimmune uveitis (EAU) and endotoxin-induced uveitis (EIU). googleapis.comgoogle.com

Research suggests that derivatives of this compound hold potential for the treatment of metabolic disorders and infections. Specifically, certain N-benzhydrylazetidin-3-yl-N-phenylmethylsulfonamide derivatives have been investigated for their use in treating metabolic syndrome and visceral obesity. google.com The inhibition of ABHD6 by derivatives of this compound also points to their potential in managing metabolic syndrome. nih.gov Furthermore, azetidine-based compounds have been studied as transition state analogue inhibitors of N-ribosyl hydrolases, which are potential targets for anti-infective therapies. acs.org

The anti-inflammatory potential of compounds related to this compound is an active area of research. The development of JAK inhibitors from this scaffold is a prime example, as these inhibitors are designed to treat inflammatory diseases. googleapis.comgoogle.com The inhibition of ABHD6 by its derivatives also has implications for treating inflammation. nih.gov While direct studies on the analgesic properties of this compound itself are limited, the broader class of indole-containing compounds, which share some structural similarities, have been investigated for their analgesic and anti-inflammatory activities. researchgate.netmdpi.com

The structural similarity of this compound analogs to psychoactive compounds has led to investigations into their potential for treating neurological and psychiatric conditions. Analogs have demonstrated significant binding affinities for dopamine (DAT) and serotonin (SERT) transporters, which are key targets in the treatment of mood disorders like depression and anxiety. Parkinson's disease, a neurodegenerative movement disorder, is often accompanied by non-motor symptoms such as depression, anxiety, and sleep disorders. frontiersin.orge-jmd.orgnih.gov Derivatives of this compound have been explored in the context of developing treatments for such disorders. google.com For example, some derivatives have been investigated for their potential in treating Parkinson's disease and other movement disorders. google.com

Research into Analgesic and Anti-inflammatory Properties

Molecular Docking and Dynamics Simulations in Drug Design

Computational methods like molecular docking and molecular dynamics (MD) simulations are integral to understanding the therapeutic potential of this compound derivatives.

Molecular docking studies have been employed to predict the binding affinities of these compounds to various biological targets. For instance, docking has been used to assess the interaction of derivatives with the D4 receptor, showing a good correlation with observed biological activity. researchgate.net These simulations help in understanding the intermolecular interactions between the ligand and the target protein, such as the Mps1/TTK protein kinase. researchgate.net

Molecular dynamics simulations provide insights into the stability of these compounds in different environments, such as in aqueous versus lipid environments. These simulations are crucial for predicting the behavior of the molecule at the atomic level, which can guide the design of derivatives with improved pharmacokinetic and pharmacodynamic properties. For example, MD simulations can help understand the steric and electronic effects of the azetidine scaffold.

Interactive Data Table: Molecular Modeling of this compound Derivatives

| Modeling Technique | Application | Key Insights |

| Molecular Docking | Predicting binding affinities to targets like the D4 receptor and Mps1/TTK protein kinase. researchgate.netresearchgate.net | Correlates well with biological activity and helps understand intermolecular interactions. researchgate.netresearchgate.net |

| Molecular Dynamics | Assessing stability in different environments and understanding steric/electronic effects. | Guides the design of derivatives with improved properties. |

Investigation of Compound-Protein Interactions

The therapeutic potential of this compound is intrinsically linked to its ability to interact with biological macromolecules. The structural features of the compound, specifically the azetidine ring and the bulky benzhydryl group, are crucial for its binding to enzymes and receptors, which can modulate their activity. smolecule.com Molecular docking studies are a key computational method used to predict and analyze the binding mode of a ligand to a protein's active site.

Research involving molecular docking analysis has been performed to elucidate the intermolecular interactions between this compound and specific protein targets. researchgate.net One significant study investigated its interaction with a Monopolar Spindle 1 (Mps1/TTK) protein kinase inhibitor. researchgate.netresearchgate.net Mps1/TTK is a critical component of the spindle assembly checkpoint in cell division and is considered a promising drug target for certain cancers. rcsb.orgrcsb.orgnih.gov Such studies help in understanding the structural basis for the compound's activity and guide the design of more potent and selective derivatives. The interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces, dictated by the compound's three-dimensional structure and the topology of the protein's binding pocket.

Table 1: Summary of Investigated Protein Interactions for this compound

| Protein Target | Type of Study | Key Findings |

|---|---|---|

| Mps1/TTK Protein Kinase | Molecular Docking Analysis | Investigation of intermolecular interactions to understand binding modes. researchgate.netresearchgate.net |

Influence on Protein Stability and Flexibility

Molecular dynamics simulations have been employed to explore the influence of this compound on protein dynamics. researchgate.net These simulations can reveal how the ligand affects the protein's structural fluctuations over time. For instance, studies on similar complex molecules have shown that upon binding, a compound can stabilize a specific conformation of the protein, thereby reducing its flexibility in certain regions, such as the active site. researchgate.net

The structure of this compound itself has implications for its interactions. The presence of the large benzhydryl (diphenylmethyl) group imparts significant steric bulk, which is likely to reduce the conformational flexibility of the compound. This inherent rigidity can influence how it fits into a protein's binding pocket, potentially favoring interactions with specific targets that have a complementary shape and leading to higher selectivity. The interplay between the ligand's flexibility and the protein's dynamic response is a critical factor in determining binding affinity and functional outcome.

Drug-Likeness Properties and Lipinski's Rules

For a compound to be considered a viable candidate for an orally administered drug, it should possess favorable physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME). "Drug-likeness" is often assessed using a set of guidelines known as Lipinski's Rule of Five. These rules state that a compound is more likely to be orally bioavailable if it meets specific criteria.

According to molecular modeling and computational analyses, this compound exhibits properties that are in good agreement with Lipinski's Rules. researchgate.net The rule of five specifies the following criteria for a molecule:

A molecular weight of less than 500 Daltons.

An octanol-water partition coefficient (LogP) not greater than 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

An analysis of this compound's properties shows that it successfully meets these criteria, indicating a favorable profile for drug-likeness and the potential for good oral bioavailability. pharmacompass.comnih.gov

Table 2: Drug-Likeness Profile of this compound based on Lipinski's Rules

| Property | Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 239.31 g/mol pharmacompass.combangchemicals.com | < 500 | Yes |

| LogP (Octanol-water partition coefficient) | ~2.6 pharmacompass.comnih.gov | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 pharmacompass.comnih.gov | ≤ 5 | Yes |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-(Aminomethyl)-1-benzhydrylazetidin-3-ol |

| Azelnidipine |

| Benzhydrylamine |

| Epichlorohydrin (B41342) |

| Methanesulfonyl chloride |

| Triethylamine (B128534) |

| Ammonium hydroxide |

| Isopropanol (B130326) |

| Carvedilol |

| Reversine |

| Vincristine |

Industrial and Pharmaceutical Process Development

Scale-Up and Manufacturing Considerations for 1-Benzhydrylazetidin-3-ol

The industrial-scale synthesis of this compound has been successfully developed, moving beyond benchtop methods to robust, multikilogram production capabilities. researchgate.netacs.orgfigshare.com A significant achievement in its manufacturing is the development of an improved one-pot synthesis, which allows for effective production and scale-up. researchgate.netacs.org This streamlined approach is crucial for large-scale manufacturing as it reduces the number of unit operations, minimizes material handling, and lowers the potential for cross-contamination.

A key consideration in pharmaceutical manufacturing is the method of purification. Processes that avoid column chromatography are highly desirable as they are typically more efficient, less expensive, and easier to implement on a large scale. An optimized process for this compound has been developed that is chromatography-free, yielding a high-purity product (99.3%) suitable for pharmaceutical use. researchgate.netacs.orgfigshare.com Industrial protocols have been established that can achieve a throughput of 50 kg per batch with minimal waste generation, demonstrating the process's scalability. The synthesis of related azetidine (B1206935) intermediates, such as 1-benzylazetidin-3-ol, for commercial purposes further underscores the industrial importance and feasibility of these manufacturing processes. researchgate.netjst.go.jp

Process Optimization for Cost-Effectiveness and Efficiency

Process optimization is critical for making the production of this compound commercially viable. Key strategies focus on increasing yield, reducing costs of raw materials, and improving reaction efficiency.

Key Optimization Strategies:

High-Yielding Synthesis : An improved, one-pot process has been reported to achieve a high yield of 80% without the need for chromatographic purification. researchgate.netacs.orgfigshare.com

Raw Material Cost Reduction : A significant cost-saving measure involves substituting starting materials. One alternative route replaces benzhydrylamine with the more economical benzylamine (B48309), potentially reducing raw material costs by as much as 30%. This route involves the reaction of benzylamine with epichlorohydrin (B41342), followed by cyclization and subsequent debenzylation via hydrogenation.

Catalyst and Solvent Optimization : The choice of catalyst and solvent system profoundly impacts reaction rates, safety, and environmental footprint. The use of tris(dioxa-3,6-heptyl)amine as a catalyst has been shown to increase reaction rates by 40% compared to conventional options like triethylamine (B128534). Furthermore, replacing solvents like dichloromethane (B109758) with more environmentally benign and recyclable options such as methyl ethyl ketone (MEK) enhances the green profile of the synthesis.

Advanced Synthesis Techniques : To accelerate reaction kinetics, modern techniques like microwave-assisted synthesis have been explored. This method can drastically reduce reaction times, for instance, completing a cyclization step in 2 hours compared to the 12 hours required by conventional heating, leading to a 60% decrease in power consumption.

Table 1: Comparative Analysis of Synthetic Methods for Azetidine Intermediates

| Parameter | Method A (Improved Process) | Method B (Alternative Route) |

| Starting Material | Benzhydrylamine & Epichlorohydrin | Benzylamine & Epichlorohydrin |

| Key Features | One-pot, chromatography-free | Lower raw material cost |

| Yield | 80% researchgate.netacs.orgfigshare.com | Not specified |

| Purity | 99.3% researchgate.netacs.orgfigshare.com | >95% (for intermediate) |

| Optimization | High efficiency and purity | Focus on cost-reduction |

Quality Control and Analytical Methods in Production

Ensuring the purity and quality of this compound is paramount, as it is a starting material for active pharmaceutical ingredients (APIs). A robust quality control (QC) strategy involves the implementation of analytical methods to monitor the reaction, identify, and quantify the main compound, intermediates, and any process-related impurities.

The principles of Quality by Design (QbD) are often applied to the manufacturing process. acs.org This approach involves a systematic, science- and risk-based methodology to develop a process that consistently produces a product with the desired quality attributes. acs.org For this compound, this means identifying critical process parameters that could impact impurity formation and establishing a control strategy to minimize them. researchgate.netacs.org The goal is to build quality into the product by thoroughly understanding the process, rather than relying solely on end-product testing.

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound and for impurity profiling. researchgate.netacs.orgresearchgate.net An impurity profile is a detailed description of all identified and unidentified impurities present in a drug substance. chromatographyonline.commedcraveonline.com The development of a sensitive and specific HPLC method is crucial for ensuring that all potential process-related impurities and degradation products are detected and separated from the main peak. chromatographyonline.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. chromatographyonline.com Method development involves a systematic optimization of various parameters to achieve the best separation (resolution) between the main compound and its impurities. researchgate.netchromatographyonline.com

Key aspects of HPLC method development include:

Column Selection : Choosing a stationary phase (column) that provides the best selectivity for the separation. chromatographyonline.com A common choice is a C18 column. jfda-online.com

Mobile Phase Optimization : The composition of the mobile phase, particularly its pH and the type of organic modifier (e.g., acetonitrile (B52724), methanol), has the most significant influence on the retention and selectivity of acidic or basic compounds. chromatographyonline.com

Detection : A UV detector is typically used, with the wavelength set to a value where the compound and its potential impurities have significant absorbance. jfda-online.com

The validated HPLC method can then be used to routinely test batches of this compound, confirming that its purity meets the required specification (e.g., ≥99%) and that any specified or unspecified impurity is below the threshold limits defined by regulatory bodies like the ICH. medcraveonline.comekb.eg

Table 2: Typical Parameters for HPLC Analysis

| Parameter | Typical Value/Condition | Purpose |

| Instrument | HPLC with UV Detector jfda-online.comekb.eg | Separation and quantification of components. |

| Column | Reversed Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) jfda-online.com | Stationary phase for separating compounds based on hydrophobicity. |

| Mobile Phase | Gradient mixture of an aqueous buffer (e.g., 1% acetic acid) and an organic solvent (e.g., Acetonitrile) jfda-online.com | Elutes compounds from the column; gradient allows for separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min jfda-online.com | Controls the speed of the separation. |

| Detection Wavelength | Set based on UV absorbance maximum (e.g., 260 nm) jfda-online.com | Monitors the eluting compounds. |

| Column Temperature | 25°C jfda-online.com | Ensures reproducible retention times. |

| Purity Achieved | 99.1% - 99.3% researchgate.net | Confirms the quality of the final product. |

Patent Landscape and Intellectual Property for this compound and its Derivatives

The intellectual property surrounding this compound is primarily focused on its use as a key intermediate in the synthesis of novel, patent-protected compounds. Several patents cite this molecule as a crucial building block for creating more complex derivatives with potential therapeutic applications.

A significant area of patent activity involves the synthesis of N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide derivatives. google.com For example, patent US20080312205A1 details methods for preparing these sulfonamides, which are described as having therapeutic potential. google.com This highlights the value of this compound in accessing specific classes of patented molecules.

Other patents demonstrate the versatility of this intermediate:

WO2009109743A1 : Describes the use of 1-benzhydryl-azetidin-3-ol to prepare substituted pyridine (B92270) derivatives. google.com

EP 2240441 B1 : Lists 1-Benzhydryl-azetidin-3-ol as a preferred alcohol for synthesizing intermediates used in the preparation of Rho kinase inhibitors. googleapis.com

EP1889836 : This patent is also referenced in the context of downstream products derived from this compound. ambeed.com

The patent landscape indicates that while the synthesis of this compound itself may be based on established chemical principles, its primary intellectual property value lies in its role as a non-obvious starting material for novel and inventive compounds. Companies that develop new drugs often protect not only the final API but also the key intermediates and the specific synthetic routes used to produce them, thereby securing a broad intellectual property portfolio.

Advanced Research Techniques and Methodologies

Applications of Advanced Chromatographic Techniques

Chromatographic methods are fundamental to the synthesis and analysis of 1-Benzhydrylazetidin-3-ol, ensuring the purity and characterization of the final compound and its intermediates. While research has been conducted to develop chromatography-free synthesis processes to improve efficiency for large-scale production, researchgate.netresearchgate.netresearchgate.net chromatography remains a cornerstone for research and quality control.

Detailed research findings indicate the use of several chromatographic techniques:

Flash Chromatography: This technique is employed for the purification of synthetic intermediates and the final compound. For instance, it has been used in the purification of N-benzhydrylazetidin-3-one, a direct precursor to this compound. googleapis.com

High-Performance Liquid Chromatography (HPLC): HPLC is a standard analytical method for determining the purity of this compound. bldpharm.com It is used to quantify the compound and identify any process-related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique is used for both the identification and quantification of this compound and related substances. bldpharm.com It provides structural information and is used to track the progress of reactions and confirm the identity of products, as demonstrated in the synthesis of its derivatives. google.com

| Technique | Application | Purpose | Reference |

| Flash Chromatography | Preparative Purification | Isolation of the compound and its precursors from reaction mixtures. | googleapis.com |

| HPLC | Analytical Chemistry | Purity assessment and quality control of the final product. | bldpharm.com |

| LC-MS | Structural Analysis | Identification and confirmation of the molecular weight of the compound and its derivatives. | bldpharm.comgoogle.com |

In Vitro and In Vivo Pharmacological Screening Methods

The pharmacological potential of the 1-benzhydrylazetidine (B26936) scaffold is explored through a variety of in vitro and in vivo screening methods. These studies typically involve derivatives of this compound to probe interactions with specific biological targets.

In Vitro Screening:

Receptor and Transporter Binding Assays: Analogs of related azetidine (B1206935) compounds have been evaluated for their binding affinity to crucial neurotransmitter transporters, including the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). These assays are critical for identifying potential applications in central nervous system disorders.

Enzyme Inhibition Assays: Derivatives of this compound have been synthesized and tested as inhibitors of various enzymes. For example, it is a precursor for compounds designed to inhibit α/β-hydrolase domain containing 6 (ABHD6) and Bruton's tyrosine kinase (BTK), indicating its role as a scaffold in drug discovery for inflammatory diseases and cancer. oapi.intnih.gov

In Vivo Screening:

Animal Models of Disease: To assess the physiological effects of compounds derived from this compound, researchers utilize established animal models. One such example is the use of the carrageenan-induced paw edema model in rats to evaluate the anti-inflammatory activity of a derivative, 2-(1-Benzhydryl-azetidin-3-yloxy)-5-bromo-pyridine. google.com

| Screening Method | Type | Target/Model | Purpose | Reference |

| Binding Assays | In Vitro | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | To determine the affinity and selectivity for neurotransmitter systems. | |

| Enzyme Inhibition | In Vitro | ABHD6, Bruton's tyrosine kinase (BTK) | To identify potential therapeutic agents by measuring the inhibition of specific enzymes. | oapi.intnih.gov |

| Carrageenan-induced Edema | In Vivo | Rat model of inflammation | To evaluate the anti-inflammatory efficacy of derivative compounds. | google.com |

Advanced Imaging Techniques for Target Engagement Studies

While direct studies employing advanced imaging for this compound are not extensively documented, its structural motifs are relevant to the development of probes for in vivo imaging. Techniques like Positron Emission Tomography (PET) are powerful tools for studying drug-target engagement in the living brain.

For a compound scaffold known to interact with central nervous system targets like DAT and SERT, a derivative could theoretically be developed into a PET radiotracer. This process would involve:

Radiolabeling: Synthesizing an analog of this compound that incorporates a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

In Vivo Imaging: Administering the resulting radiotracer to a subject and using a PET scanner to visualize its distribution, binding, and displacement in the brain.

Such a tool would enable researchers to non-invasively confirm that the compound reaches its intended target, quantify the degree of target occupancy at different doses, and correlate target engagement with pharmacological effects.

Bioinformatic and Chemoinformatic Approaches in Data Analysis

Computational chemistry and data analysis play a significant role in optimizing and understanding the properties of molecules based on the this compound scaffold. These in silico methods accelerate the drug discovery process by predicting molecular behavior and guiding synthetic efforts.

Molecular Docking: This technique has been used to predict the binding orientation and affinity of this compound derivatives to their protein targets. For example, docking studies of an amide derivative with the D4 dopamine receptor helped to correlate its structural features with its biological activity. researchgate.net

Pharmacophore Mapping: By analyzing the structure-activity relationships (SAR) of a series of related compounds, pharmacophore models can be built. These models define the essential steric and electronic features required for biological activity, guiding the design of more potent and selective analogs.

Quantum Mechanics Calculations: Methods like Density Functional Theory (DFT) are used to calculate the electronic properties and conformational stability of azetidine derivatives, providing insights into their reactivity and interaction with biological targets.

Machine Learning and AI: In a broader context, recurrent neural networks (RNNs) are being used to generate novel molecules with desired properties. acs.org Scaffolds like this compound can serve as inputs or inspirations for these models, which learn the rules of chemical structure to propose new, synthesizable compounds for specific targets like Plasmodium falciparum. acs.org

| Technique | Application | Purpose | Reference |

| Molecular Docking | Ligand-Protein Interaction | To predict the binding mode and affinity of derivatives to receptors like the D4 dopamine receptor. | researchgate.net |

| Pharmacophore Mapping | SAR Analysis | To identify key structural features necessary for biological activity and guide new designs. | |

| Density Functional Theory (DFT) | Molecular Modeling | To calculate electronic structure and conformational stability, explaining molecular properties. | |

| Recurrent Neural Networks (RNN) | de novo Drug Design | To generate novel molecular structures based on existing chemical scaffolds for targeted libraries. | acs.org |

Conclusion and Future Perspectives

Summary of Key Research Findings on 1-Benzhydrylazetidin-3-ol

Research has firmly established this compound as a valuable synthetic intermediate. Its primary utility lies in its role as a precursor for compounds targeting central nervous system (CNS) receptors, particularly monoamine transporters.

Key findings include:

A Crucial Scaffold for Transporter Ligands: The compound is a well-established starting material for the synthesis of potent ligands for the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). uno.edunih.gov Derivatives have been shown to exhibit a range of activities, from dual inhibitors to selective agents for one transporter over the other, which is critical for developing treatments for mood disorders and other psychiatric conditions. uno.edu

Foundation for Atypical Dopamine Reuptake Inhibitors (ADRIs): A significant area of research has focused on using this compound to create ADRIs. wikipedia.orgnih.gov Unlike typical inhibitors such as cocaine, these atypical agents modulate the DAT without producing strong psychostimulant effects, offering a promising therapeutic profile for conditions like psychostimulant use disorder. wikipedia.orgwikipedia.org

Versatile Synthetic Intermediate: Beyond direct derivatization of its hydroxyl group, this compound is readily oxidized to the corresponding ketone, 1-benzhydrylazetidin-3-one (B119530). uno.edugoogle.com This ketone is a versatile intermediate for introducing further diversity, for example, through Wittig reactions or Grignard additions. acs.org Furthermore, the hydroxyl group can be converted into a good leaving group (e.g., a mesylate) to allow for nucleophilic substitution, providing a straightforward route to compounds like 3-amino-1-benzhydrylazetidine. chemrxiv.orgresearchgate.net

Role in Approved Pharmaceuticals: The industrial relevance of this compound is highlighted by its use as a key intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor approved for treating rheumatoid arthritis. portico.org This underscores the compound's value in scalable pharmaceutical manufacturing.

Advancements in Synthesis: The development of an efficient, one-pot, and multikilogram-scale synthesis has been a major breakthrough. researchgate.net This robust, high-yielding (80%), and chromatography-free process has made this compound more accessible and economically viable for both academic research and industrial applications. researchgate.net

The research collectively paints a picture of this compound as a privileged scaffold, whose strategic importance is backed by a solid and improving synthetic foundation.

Unexplored Research Avenues and Challenges

Despite the progress, the chemistry of this compound and azetidines in general presents ongoing challenges and opportunities for new discoveries.

Synthetic Challenges: The synthesis of four-membered rings like azetidine (B1206935) is inherently challenging due to significant ring strain (approximately 25.2 kcal/mol). rsc.orgresearchgate.net This can lead to difficulties in ring formation, low yields, and a propensity for ring-opening reactions under various conditions, which complicates synthetic planning. bham.ac.ukresearchgate.net While scalable routes to this compound exist, the synthesis of more complex, substituted analogs remains a hurdle. researchgate.net

Stereochemical Control: A significant challenge is the development of general and efficient methods for producing enantiopure azetidines. acs.org Many biological targets require specific stereoisomers for optimal activity. While some resolutions and asymmetric syntheses have been reported, expanding the toolbox for stereocontrolled azetidine synthesis is a critical unmet need.

Diversification of the Scaffold: Current research has heavily focused on modifications at the 3-position of the azetidine ring. The synthesis of derivatives with substitutions at the 2- and 4-positions is less developed and represents a significant challenge. researchgate.netchemrxiv.org Exploring novel methodologies, such as direct C-H functionalization or metal-catalyzed cross-coupling reactions on the azetidine ring itself, could unlock new areas of chemical space. researchgate.net

Exploiting Ring Strain: The inherent ring strain of the azetidine core is not just a synthetic challenge but also a source of unique reactivity that remains to be fully exploited. rsc.orgresearchgate.net Strain-release-driven reactions could be harnessed to construct more complex molecular architectures that would be difficult to access through other means.

Novel Catalytic Systems: The discovery that catalysts like lanthanoid (III) triflates can promote regioselective intramolecular aminolysis of epoxides to form azetidines suggests that the search for new catalytic systems could yield milder and more efficient synthetic routes. frontiersin.org

Addressing these challenges will be key to realizing the full potential of the azetidine scaffold in medicinal chemistry and beyond.

Translational Research Opportunities

The unique properties of molecules derived from this compound provide numerous opportunities for translation from bench to bedside.

Neuropsychiatric and Neurodegenerative Disorders: The most immediate translational potential lies in CNS disorders. The development of ADRIs for substance use disorders is already underway. wikipedia.orgwikipedia.org Furthermore, the ability to fine-tune activity between DAT, SERT, and the norepinephrine (B1679862) transporter (NET) could lead to novel antidepressants, anxiolytics, or treatments for conditions like ADHD. nih.gov Some research also points to potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Oncology: The azetidine scaffold has been incorporated into potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cancers. acs.orgresearchgate.net Derivatives of this compound could be explored as new anticancer agents, either as standalone therapies or in combination with existing treatments. acs.org

Infectious Diseases: Beyond the CNS, libraries of chiral azetidines have yielded promising compounds against parasites such as Leishmania donovani and Plasmodium falciparum, the causative agent of malaria. nih.gov This suggests that the 1-benzhydrylazetidine (B26936) scaffold could be a starting point for developing new anti-infective agents, an area of urgent global health need.

Cardiovascular and Inflammatory Diseases: The successful development of Baricitinib, a JAK inhibitor, showcases the scaffold's utility outside of traditional CNS applications. portico.org This provides a strong rationale for exploring derivatives of this compound as inhibitors for other kinases or enzymes involved in inflammatory and cardiovascular diseases. For instance, analogs have been investigated as potent inhibitors of Na+,K+-ATPase. acs.org

The table below summarizes the potential therapeutic applications stemming from research on this compound derivatives.

| Therapeutic Area | Target/Mechanism | Representative Research |

| Psychiatric Disorders | Atypical Dopamine Reuptake Inhibition | Treatment for psychostimulant use disorder. wikipedia.orgwikipedia.org |

| Mood Disorders | Dopamine/Serotonin Transporter Inhibition | Development of novel antidepressants/anxiolytics. uno.edu |

| Oncology | STAT3 Inhibition | Small-molecule inhibitors for cancer therapy. acs.org |

| Inflammatory Diseases | Janus Kinase (JAK) Inhibition | Basis for approved drugs like Baricitinib. portico.org |

| Infectious Diseases | Antimalarial/Antiparasitic Activity | Screening hits against Plasmodium falciparum. nih.gov |

Impact on Pharmaceutical Industry and Chemical Synthesis